

# physical and chemical properties of 2-Fluoro-5-methylaniline

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylaniline

Cat. No.: B1296174

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## An In-depth Technical Guide to 2-Fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluoro-5-methylaniline**, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This document summarizes its key properties, outlines a plausible synthetic route, and details common analytical methodologies.

## Core Physical and Chemical Properties

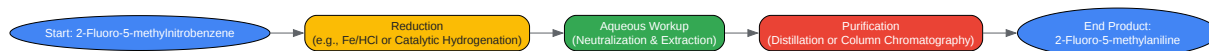
**2-Fluoro-5-methylaniline**, also known as 6-Fluoro-m-toluidine, is a substituted aniline with the chemical formula  $C_7H_8FN$ .<sup>[1]</sup> Its structural characteristics, including the presence of a fluorine atom and a methyl group on the aniline ring, impart unique reactivity and properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FN	[1]
Molecular Weight	125.14 g/mol	[2]
CAS Number	452-84-6	[1]
Appearance	Clear yellow to brown liquid	[3]
Boiling Point	80-86 °C at 11 mmHg	[2][3]
Density	1.109 g/mL at 25 °C	[2][3]
Refractive Index (n <sub>20/D</sub> )	1.533	[2][3]
Flash Point	82 °C (179.6 °F) - closed cup	[2]
pKa	3.33 ± 0.10 (Predicted)	[3]
Storage	Keep in a dark place, sealed in dry, at room temperature.	[3]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-5-methylaniline** is not readily available in the public domain, a plausible synthetic route can be inferred from established chemical transformations. A common approach involves the reduction of the corresponding nitro compound, 2-Fluoro-5-methylnitrobenzene.

## Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **2-Fluoro-5-methylaniline**.

## Experimental Protocols

### 1. Reduction of 2-Fluoro-5-methylnitrobenzene (Illustrative Protocol):

- Materials: 2-Fluoro-5-methylnitrobenzene, Iron powder (or a suitable hydrogenation catalyst like Pd/C), Hydrochloric acid (if using Fe), Ethanol or other suitable solvent, Sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
- Procedure:
  - To a solution of 2-Fluoro-5-methylnitrobenzene in ethanol, add iron powder and a catalytic amount of hydrochloric acid.
  - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
  - Neutralize the filtrate with a saturated sodium bicarbonate solution.
  - Extract the product with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

### 2. Purification:

- The crude **2-Fluoro-5-methylaniline** can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

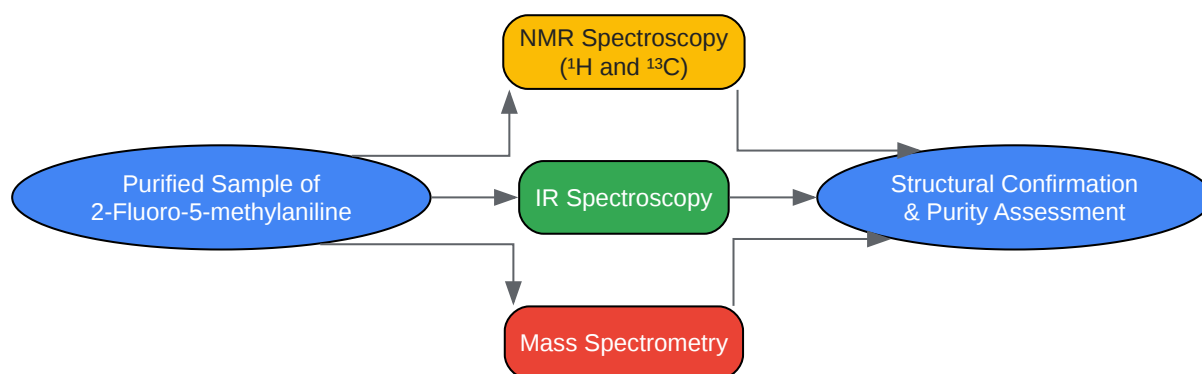
## Spectral Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of **2-Fluoro-5-methylaniline**.

## Spectral Data Summary

Technique	Key Observations
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, the methyl group protons, and the amine protons are expected. The fluorine atom will cause splitting of adjacent proton signals.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (JC-F). Signals for the methyl carbon and the carbon attached to the amino group will also be present.
Infrared (IR) Spectroscopy	Characteristic N-H stretching vibrations of the primary amine group (around $3300\text{--}3500\text{ cm}^{-1}$ ), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and a C-F stretching vibration are expected.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 125, corresponding to the molecular weight of the compound. <sup>[1]</sup>

## Analytical Workflow



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Caption: General analytical workflow for the characterization of **2-Fluoro-5-methylaniline**.

## Chemical Reactivity and Applications

The presence of the amino, fluoro, and methyl groups on the aromatic ring governs the chemical reactivity of **2-Fluoro-5-methylaniline**. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution directed by the existing functional groups.

This versatile intermediate is utilized in the synthesis of a range of more complex molecules, finding applications in:

- Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).
- Agrochemicals: In the development of new pesticides and herbicides.
- Dyes and Pigments: As a precursor for the synthesis of specialty colorants.

## Safety and Handling

**2-Fluoro-5-methylaniline** is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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## References

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